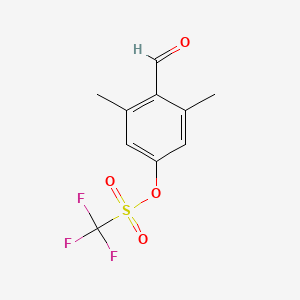
4-Formyl-3,5-dimethylphenyl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Formyl-3,5-dimethylphenyl trifluoromethanesulfonate is an organic compound with the molecular formula C10H9F3O4S It is a derivative of phenyl trifluoromethanesulfonate, where the phenyl ring is substituted with formyl and dimethyl groups
Vorbereitungsmethoden
The synthesis of 4-Formyl-3,5-dimethylphenyl trifluoromethanesulfonate typically involves the reaction of 4-formyl-3,5-dimethylphenol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine to neutralize the hydrogen fluoride generated during the reaction. The reaction conditions usually involve low temperatures to prevent decomposition of the reactants and products .
Analyse Chemischer Reaktionen
4-Formyl-3,5-dimethylphenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted by nucleophiles such as amines, alcohols, and thiols under mild conditions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol using common reagents like potassium permanganate or sodium borohydride, respectively.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Wissenschaftliche Forschungsanwendungen
4-Formyl-3,5-dimethylphenyl trifluoromethanesulfonate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Formyl-3,5-dimethylphenyl trifluoromethanesulfonate involves its reactivity towards nucleophiles and electrophiles. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in substitution reactions. The formyl group can participate in various redox reactions, altering the electronic properties of the molecule and enabling its use in different chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Formyl-3,5-dimethylphenyl trifluoromethanesulfonate include:
Phenyl trifluoromethanesulfonate: Lacks the formyl and dimethyl substitutions, making it less reactive in certain transformations.
4-Formylphenyl trifluoromethanesulfonate: Similar but without the dimethyl groups, affecting its steric and electronic properties.
3,5-Dimethylphenyl trifluoromethanesulfonate: Lacks the formyl group, limiting its use in redox reactions.
These comparisons highlight the unique reactivity and versatility of this compound in various chemical processes.
Eigenschaften
CAS-Nummer |
1021166-08-4 |
|---|---|
Molekularformel |
C10H9F3O4S |
Molekulargewicht |
282.24 g/mol |
IUPAC-Name |
(4-formyl-3,5-dimethylphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H9F3O4S/c1-6-3-8(4-7(2)9(6)5-14)17-18(15,16)10(11,12)13/h3-5H,1-2H3 |
InChI-Schlüssel |
JDOFFCNLLQMRML-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1C=O)C)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


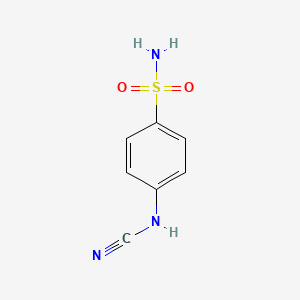
![3-(1-Methylethyl)-5-[[(phenylsulfonyl)oxy]methyl]-2-oxazolidinone](/img/structure/B13968203.png)
![2-Ethyl-1,3-dimethyltricyclo[3.3.1.1~3,7~]decan-2-ol](/img/structure/B13968204.png)
![1-[2-(Methylamino)ethyl]piperazine-2,3-dione](/img/structure/B13968212.png)
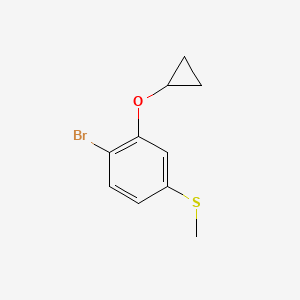
![5H-pyrimido[5,4-e][1,4]diazepine](/img/structure/B13968223.png)
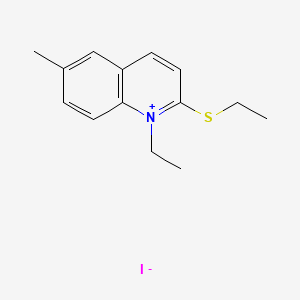
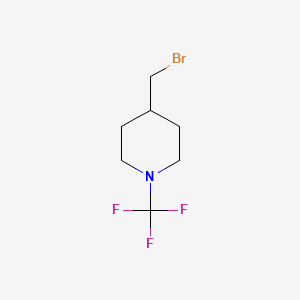
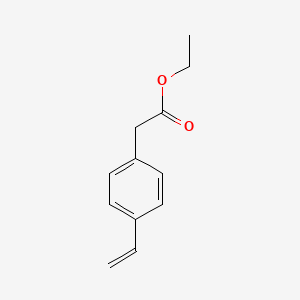
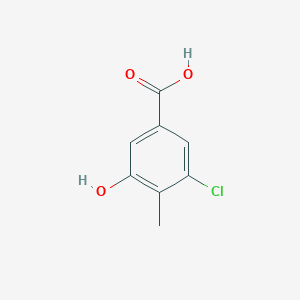

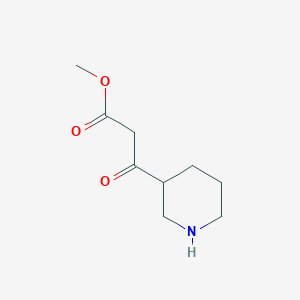
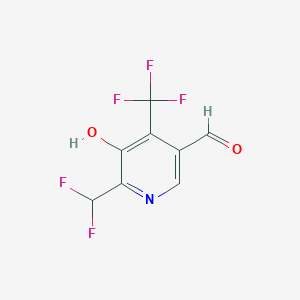
![(S)-1-[3-(trifluoromethyl)phenyl]pentylamine](/img/structure/B13968283.png)
